molecular formula C14H17N5O4 B10950313 5-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10950313
M. Wt: 319.32 g/mol
InChI Key: PREJNIVNFOMVFI-UHFFFAOYSA-N
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Description

5-METHYL-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzisoxazole core, which is a bicyclic structure containing both benzene and isoxazole rings. The presence of a pyrazole ring, a nitro group, and a carboxamide group further enhances its chemical complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzisoxazole core, followed by the introduction of the pyrazole ring and the nitro group. The final step involves the formation of the carboxamide group.

    Formation of Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-aminophenol and carboxylic acids.

    Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzisoxazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-METHYL-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the pyrazole ring suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electronic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Similar in structure and biological activity.

    Pyrazole Derivatives: Share the pyrazole ring and exhibit similar chemical reactivity.

    Benzisoxazole Derivatives: Contain the benzisoxazole core and have comparable chemical properties.

Uniqueness

5-METHYL-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

5-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C14H17N5O4/c1-9-2-3-12-11(6-9)13(17-23-12)14(20)15-4-5-18-8-10(7-16-18)19(21)22/h7-9H,2-6H2,1H3,(H,15,20)

InChI Key

PREJNIVNFOMVFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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